molecular formula C13H15BrN2O3 B13911486 Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate

Cat. No.: B13911486
M. Wt: 327.17 g/mol
InChI Key: AVRUUFUSVTVNKK-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable indazole precursor. The brominated intermediate is then subjected to a series of reactions, including esterification and oxidation, to yield the final product. Reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and oxidizing agents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted indazole derivatives.

    Oxidation: Formation of oxidized indazole compounds.

    Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 6-bromo-2-methyl-3-oxoindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-10-7-8(14)5-6-9(10)11(17)15(16)4/h5-7H,1-4H3

InChI Key

AVRUUFUSVTVNKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1C

Origin of Product

United States

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